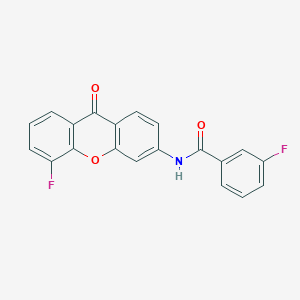

3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs), related to fluorinated compounds through their supramolecular self-assembly behavior, have been extensively utilized in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding demonstrates the importance of fluorinated compounds in creating advanced materials with specific functions (Cantekin, de Greef, & Palmans, 2012).

Liquid Crystals and Optical Materials

Fluorinated liquid crystals exhibit remarkable modifications to physical properties such as melting point, mesophase morphology, and transition temperatures due to the fluorine atom's high polarity and steric effect. This versatility is crucial for the development of materials targeted towards liquid crystal display applications, showcasing the potential of fluorinated compounds in creating highly functional optical materials (Hird, 2007).

Environmental and Biomedical Impacts

Studies on the degradation and environmental fate of polyfluoroalkyl chemicals provide critical insights into the challenges and considerations for using fluorinated compounds in consumer products and industrial applications. The persistence and potential bioaccumulative nature of certain fluorinated compounds underscore the importance of understanding their environmental impacts and guiding the design of safer chemicals (Liu & Mejia Avendaño, 2013).

Advanced Drug Delivery Systems

Fluorinated compounds play a significant role in the pharmaceutical industry, especially in the development of drug delivery systems. The unique properties of fluorine atoms, such as their ability to enhance the stability and bioavailability of drugs, make fluorinated compounds valuable in designing more effective therapeutic agents. This is exemplified in the development of oral 5-FU drugs for cancer treatment, where fluorinated pyrimidines are used to improve the efficacy and reduce the side effects of chemotherapeutic regimens (Miura et al., 2010).

Fluoroalkylation Reactions in Green Chemistry

The development of aqueous fluoroalkylation reactions highlights the expanding role of fluorinated compounds in green chemistry. These reactions, carried out in water or in the presence of water, demonstrate the industry's shift towards more environmentally benign methods for incorporating fluorinated groups into target molecules, thus broadening the application scope of fluorinated compounds in the synthesis of pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).

Wirkmechanismus

The mechanism of action of “3-fluoro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide” involves the inhibition of lactate dehydrogenase (LDH). This inhibition disrupts the normal metabolic processes of cancer cells, making it a promising anti-cancer agent.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-fluoro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F2NO3/c21-12-4-1-3-11(9-12)20(25)23-13-7-8-14-17(10-13)26-19-15(18(14)24)5-2-6-16(19)22/h1-10H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMBRTBUBKDWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)

![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)

![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluorobenzamide](/img/structure/B2890892.png)

![1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2890898.png)